2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
Description
Properties
Molecular Formula |
C14H20Cl2N2O |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-chloro-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-12-3-2-4-13(9-12)11-16-5-7-17(8-6-16)14(18)10-15;/h2-4,9H,5-8,10-11H2,1H3;1H |
InChI Key |
KQPIEFHQDSNXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chlorination of Ethyl Ketone Intermediates
Method A: Chlorination of Ethyl ketone derivatives
This approach involves starting with a suitable ethyl ketone precursor, such as 1-(4-methylpiperazin-1-yl)ethanone , which undergoes chlorination at the alpha-position.
(4-Methylpiperazin-1-yl)ethanone + Chlorinating agent (e.g., POCl₃ or SOCl₂) → 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
- Dissolve the precursor in an inert solvent such as dichloromethane (DCM).
- Add a chlorinating reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Maintain the reaction at low temperatures (0°C to room temperature) to prevent over-chlorination.
- Stir for 1–2 hours, then quench with water.
- Extract and purify via column chromatography or recrystallization.
Knez et al. (2022) describe a similar chlorination process, emphasizing the importance of temperature control and reagent stoichiometry to achieve selective alpha-chlorination without side reactions.
Nucleophilic Substitution with Piperazine Derivatives
Method B: Nucleophilic substitution of chloroacetyl derivatives
This method involves reacting a chloroacetyl precursor with a piperazine derivative bearing a methylphenyl group.
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone + 4-(3-methylphenyl)piperazine → 2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone
- Dissolve the chloroacetyl intermediate in an aprotic solvent such as DCM or acetonitrile.
- Add the piperazine derivative dropwise under inert atmosphere.
- Heat the mixture to reflux (~50–80°C) for several hours.
- Cool, then filter and purify the product through chromatography.
The synthesis of related piperazine derivatives often employs this nucleophilic substitution, with reaction conditions optimized for high yield and minimal by-products.
Acylation of Piperazine with Chloroacetyl Chloride
Method C: Direct acylation
This involves acylating the piperazine ring with chloroacetyl chloride.
Piperazine derivative + Chloroacetyl chloride → 2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone
- Dissolve the piperazine derivative in dry dichloromethane.
- Cool the solution to 0°C.
- Add chloroacetyl chloride dropwise with stirring.
- Maintain the temperature and stir for 1 hour.
- Quench with water, extract, and purify.
This method is supported by standard acylation protocols, with literature emphasizing the importance of anhydrous conditions to prevent hydrolysis of acyl chlorides.
Notes on Reaction Conditions and Optimization
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| A | POCl₃ or SOCl₂ | Dichloromethane | 0°C to RT | 1–2 hours | Moderate to high | Careful temperature control needed |
| B | Piperazine derivative | Acetonitrile/DCM | Reflux (~50–80°C) | 4–6 hours | High | Excess base may improve yield |
| C | Chloroacetyl chloride | Dichloromethane | 0°C | 1 hour | High | Anhydrous conditions critical |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent variations, molecular properties, and inferred biological implications:
Key Observations :
- Substituent Effects: Lipophilicity: The 3-methylbenzyl group in the target compound enhances lipophilicity compared to phenyl (C₁₂H₁₄ClN₂O) or halogenated analogs (e.g., C₁₃H₁₆Cl₃FN₂O). This may improve blood-brain barrier penetration, relevant for CNS-targeting drugs . Ring Modifications: Replacing piperazine with diazepane (a 7-membered ring) alters conformational flexibility and solubility .
Pharmacological Implications (Inferred from Analogs)
- Antifungal/Antibacterial Activity : Piperazine derivatives with simple aryl groups (e.g., phenyl) show antifungal properties, as seen in compound 3b () and related structures .
- CNS Applications : Halogenated analogs (e.g., 3-chlorophenyl) are linked to antipsychotic activity due to dopamine receptor interactions .
- Metabolic Stability : Thiophene-containing analogs may exhibit slower hepatic metabolism due to sulfur’s electron-rich nature .
Biological Activity
2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride, with the CAS number 796067-49-7, is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride is C₁₄H₁₉ClN₂O, with a molecular weight of approximately 266.77 g/mol. Its structure includes a piperazine ring, which is commonly associated with various pharmacological activities.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClN₂O |
| Molecular Weight | 266.77 g/mol |
| CAS Number | 796067-49-7 |
| LogP | 1.75 |
Research indicates that compounds similar to 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride may interact with various neurotransmitter receptors, particularly dopamine receptors. This interaction can influence several physiological processes, including mood regulation and motor control.
Pharmacological Studies
A study focusing on the structure–activity relationships (SAR) of related compounds highlighted the importance of specific substitutions on the piperazine core for enhancing receptor selectivity and potency. For instance, modifications to the aryl groups significantly affected the agonistic or antagonistic properties at dopamine receptors, particularly D2 and D3 subtypes .
Table 2: SAR Findings
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| Compound 1 | 710 ± 150 | 15,700 ± 3,000 |
| Compound 2 | 278 ± 62 | 9,000 ± 3,700 |
| Compound 3 | 98 ± 21 | 6,800 ± 1,400 |
Efficacy in Preclinical Models
In preclinical trials using rodent models, compounds structurally related to this hydrochloride have shown promise in reducing symptoms of anxiety and depression by modulating dopaminergic pathways . The efficacy was measured through behavioral assays such as the forced swim test and elevated plus maze.
Case Study: Antidepressant Effects
A notable case study examined the effects of a closely related compound on depressive-like behaviors in a mouse model. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups, suggesting an antidepressant-like effect. The compound's action was attributed to its selective agonism at D3 dopamine receptors while minimizing D2 receptor activation .
Case Study: Neuroprotective Properties
Another study explored neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The compound demonstrated a dose-dependent increase in cell viability and reduced markers of apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What are the key steps and considerations in synthesizing 2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride?
The synthesis typically involves multi-step processes:
Nucleophilic substitution : Reacting a piperazine derivative with a chloroethyl ketone precursor.
Benzylation : Introducing the 3-methylbenzyl group via alkylation under anhydrous conditions.
Salt formation : Conversion to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) .
Critical parameters :
- Temperature : Maintain 0–5°C during benzylation to minimize side reactions.
- Solvent selection : Use aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized for purity and structural confirmation?
Analytical methods :
- NMR spectroscopy : H and C NMR confirm substituent positions and piperazine ring integrity .
- HPLC : Purity assessment using a C18 column (≥95% purity threshold) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 337.15) .
- X-ray crystallography (if crystals form): Resolve bond angles and stereochemistry .
Q. What solvent systems are optimal for biological assays involving this compound?
The hydrochloride salt enhances aqueous solubility (≥10 mM in PBS or saline). For hydrophobic assays (e.g., membrane permeability), use DMSO stocks (<0.1% final concentration to avoid cytotoxicity) .
Advanced Research Questions
Q. How to design experiments to assess structure-activity relationships (SAR) for this compound?
Methodology :
Structural modifications : Synthesize analogs with variations in:
- Aromatic substituents : Replace 3-methylphenyl with fluorophenyl or methoxy groups .
- Piperazine linker : Introduce bulkier groups (e.g., trifluoroethyl) to probe steric effects .
Biological testing :
- Binding assays : Radioligand displacement (e.g., H-labeled antagonists) to measure affinity for GPCRs .
- Functional assays : cAMP accumulation or calcium flux assays to evaluate agonism/antagonism .
Computational modeling : Dock analogs into homology models of target receptors (e.g., 5-HT) to predict binding modes .
Q. How can crystallographic data resolve contradictions in reported biological activity?
Case example : If conflicting data arise on dopamine D receptor affinity:
Crystallize the compound : Determine precise bond lengths and angles (e.g., C-Cl bond distance = 1.76 Å) .
Compare with inactive analogs : Identify critical interactions (e.g., hydrogen bonding with Asp114) .
Validate via mutagenesis : Engineer receptor mutants to test predicted binding residues .
Q. What strategies mitigate impurities observed during scale-up synthesis?
Common impurities :
- By-products : Unreacted piperazine (retention time = 2.1 min in HPLC) .
- Degradation products : Hydrolysis of the chloroethyl group under acidic conditions .
Solutions : - Process optimization : Use scavengers (e.g., triethylamine) to trap HCl by-products .
- Stability studies : Store lyophilized powder at -20°C in argon to prevent degradation .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Root causes :
- Pharmacokinetics : Poor bioavailability due to first-pass metabolism (e.g., CYP3A4-mediated oxidation) .
- Formulation issues : Aggregation in physiological buffers reduces effective concentration .
Resolution :
Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
Prodrug design : Introduce ester moieties to enhance absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
